d5-Linalool

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

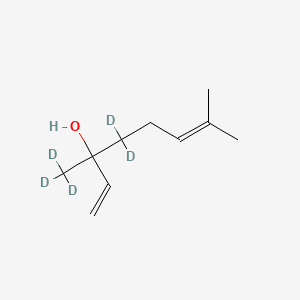

Linalool-d5 is a deuterated form of linalool, a naturally occurring monoterpene alcohol found in many essential oils, including lavender, basil, and coriander. The deuterium atoms in linalool-d5 replace the hydrogen atoms, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound retains the characteristic floral and spicy aroma of linalool, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Linalool-d5 can be synthesized through several methods, including the deuteration of linalool. One common approach involves the catalytic hydrogenation of linalool in the presence of deuterium gas. The reaction typically occurs under mild conditions, with a palladium or platinum catalyst facilitating the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of linalool-d5 often involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research. The use of advanced catalytic systems and controlled reaction environments helps achieve consistent and reproducible results.

Chemical Reactions Analysis

Types of Reactions

Linalool-d5 undergoes various chemical reactions, including:

Oxidation: Linalool-d5 can be oxidized to form linalool oxide and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form dihydrolinalool-d5, a saturated alcohol. This reaction typically uses reducing agents such as lithium aluminum hydride.

Substitution: Linalool-d5 can participate in substitution reactions, where functional groups are replaced by other groups. For example, esterification with acetic acid produces linalyl acetate-d5.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Acetic acid, sulfuric acid, and other reagents under reflux conditions.

Major Products Formed

Oxidation: Linalool oxide-d5, acetone-d5, and other oxygenated derivatives.

Reduction: Dihydrolinalool-d5.

Substitution: Linalyl acetate-d5 and other esterified products.

Scientific Research Applications

Antidepressant Effects

Research has shown that d5-Linalool exhibits antidepressant properties by modulating serotonin levels. A study demonstrated that inhalation of linalool increased serotonin levels in the hippocampus and improved behavioral responses in mice subjected to stress. This suggests a potential role for linalool in treating mood disorders through its interaction with the serotonergic system .

Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In transgenic mice models, linalool administration improved cognitive functions and reduced amyloid burden, indicating its potential as a therapeutic agent against neurodegeneration .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Dose | Findings |

|---|---|---|---|

| Transgenic mice | 25 mg/kg | Improved cognitive parameters; decreased amyloid burden | |

| Mice under stress | Inhalation | Increased serotonin levels; improved behavior |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against pathogenic bacteria like Escherichia coli. A study indicated that linalool inhibited biofilm formation and exopolysaccharide production in E. coli, suggesting its potential as a natural preservative in food applications .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Mechanism of Action | Reference |

|---|---|---|

| Escherichia coli | Inhibition of biofilm formation | |

| Various bacteria | Broad-spectrum antimicrobial activity |

Safety Profile

While this compound is generally recognized as safe (GRAS) for use in food products, studies have indicated potential toxicity at high doses. For instance, subacute studies on rats revealed signs of toxicity at doses exceeding 4 g/kg, including weight loss and lethargy .

Allergic Reactions

There is growing concern regarding allergic reactions associated with oxidized forms of linalool. A recent study highlighted that oxidized linalool could lead to contact allergies, emphasizing the need for careful monitoring in cosmetic formulations .

Table 3: Toxicological Data on this compound

| Study Type | Findings | Reference |

|---|---|---|

| Subacute studies | Toxicity observed at doses >4 g/kg | |

| Allergy studies | Potential for contact allergy with oxidized forms |

Case Study 1: Linalool in Aromatherapy

A case study examined the effects of linalool inhalation on patients with anxiety disorders. Patients reported significant reductions in anxiety levels after exposure to lavender oil containing linalool, supporting its therapeutic use in aromatherapy settings.

Case Study 2: Food Preservation

In a controlled trial, the efficacy of linalool as a natural preservative was evaluated in food products. Results indicated that linalool effectively inhibited microbial growth, extending the shelf life of perishable goods without compromising safety.

Mechanism of Action

The mechanism of action of linalool-d5 involves its interaction with various molecular targets and pathways. In biological systems, linalool-d5 can modulate the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA), leading to its anxiolytic and sedative effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit the growth of bacteria and fungi.

Comparison with Similar Compounds

Linalool-d5 can be compared with other similar compounds, such as:

Linalool: The non-deuterated form, widely used in fragrances and flavors.

Linalyl acetate: An ester of linalool, known for its pleasant aroma and used in perfumes.

Dihydrolinalool: A reduced form of linalool, with a more stable structure.

Linalool oxide: An oxidized derivative, with different olfactory properties.

Linalool-d5 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This isotopic labeling allows for detailed studies of molecular interactions and dynamics, providing insights that are not possible with non-deuterated compounds.

Biological Activity

d5-Linalool, a naturally occurring monoterpene alcohol found in various plant essential oils, has garnered attention for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its antimicrobial, anti-inflammatory, neuroprotective, and potential therapeutic properties based on recent research findings.

Chemical Structure and Properties

This compound is a chiral compound with the molecular formula C10H18O. Its structure consists of a linear chain with a hydroxyl group, contributing to its solubility in organic solvents and its volatility. The compound is known for its pleasant floral aroma and is widely used in the fragrance industry.

Antimicrobial Activity

Mechanism of Action

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its strong antibacterial activity against Pseudomonas fluorescens, where it caused membrane damage and disrupted metabolic processes. The study quantified the effects of different concentrations of linalool on bacterial nucleic acids and proteins, revealing that higher concentrations led to increased leakage of intracellular components, indicating compromised cell integrity .

Table 1: Effects of this compound on P. fluorescens

| Concentration (MIC) | Nucleic Acid Leakage (OD 260 nm) | Intracellular Protein Content (µg/mL) |

|---|---|---|

| Control | 1.00 | 387.39 |

| 1/2 MIC | 2.89 | 300.00 |

| 1 MIC | 3.46 | 69.42 |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in models of neuroinflammation. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers .

Case Study: Neuroprotective Effects

In a recent study involving cellular models of Parkinson's disease, this compound was shown to exert neuroprotective effects by targeting dopaminergic receptors and mitigating mitochondrial dysfunction. The findings suggest that linalool may play a role in protecting neurons from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Allergic Reactions and Safety Profile

While this compound is generally recognized as safe, some studies have reported allergic reactions associated with its use in perfumes and cosmetics. In a survey involving over 500 individuals, approximately 1.1% reported allergic symptoms related to fragrance exposure . It is essential to monitor the concentration of linalool in consumer products to minimize adverse reactions.

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

159.28 g/mol |

IUPAC Name |

4,4-dideuterio-7-methyl-3-(trideuteriomethyl)octa-1,6-dien-3-ol |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i4D3,8D2 |

InChI Key |

CDOSHBSSFJOMGT-JVWKMBIZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C=C)(C([2H])([2H])CC=C(C)C)O |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.